![molecular formula C16H30O2 B13774223 5Z-hexadecenoic acid CAS No. 7056-90-8](/img/structure/B13774223.png)
5Z-hexadecenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5Z-hexadecenoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bond. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities. These methods leverage the metabolic pathways of specific microorganisms to convert simple substrates into the desired fatty acid. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5Z-hexadecenoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
Lipidomic Studies
5Z-hexadecenoic acid plays a significant role in lipidomic research, particularly in the study of monounsaturated fatty acids (MUFA) and their positional isomers. Research indicates that this fatty acid can influence membrane fluidity and cellular metabolism, which are critical factors in cancer research. For instance, studies have demonstrated that supplementation with this compound affects the lipid composition of colon cancer cells, contributing to insights into cancer cell biology and potential therapeutic strategies .
Enzymatic Activity and Metabolism
The conversion of palmitic acid to this compound via delta-6 desaturase enzymes has been investigated in various cell models. This enzymatic pathway is crucial for understanding fatty acid metabolism and its implications for human health. The ability to synthesize this fatty acid from saturated precursors highlights its relevance in metabolic studies related to obesity and metabolic disorders .
Nutritional Studies
As a component of dietary fats, this compound is studied for its impact on human health. Its presence in certain food sources raises questions about its nutritional benefits, including its role in cardiovascular health. Research has shown that diets rich in specific unsaturated fatty acids can influence lipid profiles and reduce the risk of heart disease .
Skin Care Products
This compound is increasingly used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture, making it a valuable ingredient in moisturizers and creams. Studies have indicated that formulations containing this fatty acid can enhance skin barrier function and provide anti-inflammatory benefits .
Stability and Efficacy Testing
In cosmetic science, the stability of formulations containing this compound is rigorously tested to ensure safety and effectiveness. Regulatory guidelines require extensive testing to evaluate the performance of such products on human skin, including assessments of irritation and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 5Z-hexadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling. The compound may also interact with cell membrane receptors, influencing cellular responses and physiological processes. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
5Z-hexadecenoic acid can be compared with other long-chain fatty acids, such as:
Palmitoleic acid (9Z-hexadecenoic acid): Similar in structure but with the double bond at the 9th position.
Oleic acid (9Z-octadecenoic acid): Contains an 18-carbon chain with a double bond at the 9th position.
Linoleic acid (9Z,12Z-octadecadienoic acid): Contains two double bonds at the 9th and 12th positions
The uniqueness of this compound lies in its specific double bond configuration and its potential biological activities, which may differ from those of other similar fatty acids.
Properties
CAS No. |
7056-90-8 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(Z)-hexadec-5-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-12H,2-10,13-15H2,1H3,(H,17,18)/b12-11- |
InChI Key |
KVXIRQZWCOAYRD-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
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